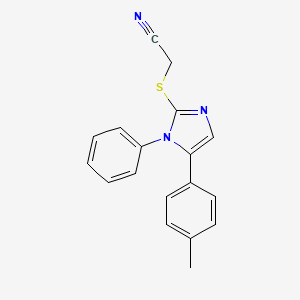

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Description

2-((1-Phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a sulfur-containing imidazole derivative featuring phenyl and p-tolyl substituents on the imidazole core, linked to an acetonitrile group via a thioether bridge. Its structure combines aromatic π-systems with polarizable nitrile and sulfur functionalities, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name |

2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3S/c1-14-7-9-15(10-8-14)17-13-20-18(22-12-11-19)21(17)16-5-3-2-4-6-16/h2-10,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJRBAGFSLGNNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves the reaction of 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is refluxed in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetic acid or dichloromethane; temperatureroom temperature to reflux.

Reduction: Lithium aluminum hydride, catalytic hydrogenation; solventether or ethanol; temperatureroom temperature to reflux.

Substitution: Halogens (e.g., bromine, chlorine), nitro groups; solventacetic acid or chloroform; temperatureroom temperature to reflux.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted imidazole derivatives.

Scientific Research Applications

The compound has shown promise as a cholinesterase inhibitor , which could have implications for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may interact with acetylcholine receptors, potentially enhancing neurotransmission by preventing the breakdown of acetylcholine at synapses. This mechanism suggests its utility in developing therapeutic agents aimed at cognitive enhancement or neuroprotection.

Case Study 1: Cholinesterase Inhibition

A study evaluated the cholinesterase inhibitory activity of various imidazole derivatives, including 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile. The results indicated a significant inhibition rate compared to control compounds, suggesting its potential as a lead compound for drug development targeting Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated moderate antibacterial activity, indicating that modifications to the structure could enhance its efficacy as an antimicrobial agent.

Computational Studies

Computational modeling techniques have been employed to predict the biological targets and mechanisms of action for this compound. Molecular docking studies suggest that it binds effectively to cholinesterase enzymes, providing insights into how structural modifications could improve binding affinity and selectivity.

Mechanism of Action

The mechanism of action of 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : The p-tolyl group in the target compound is electron-donating, whereas the nitro group in () is electron-withdrawing, likely altering reactivity in nucleophilic substitutions or redox reactions.

- Synthetic Complexity : The lower yield (41%) for 5f suggests challenges in introducing hydroxypropyl groups compared to phenyl/tolyl substituents in the target compound.

Physicochemical and Reactivity Profiles

Table 2: Physicochemical Properties and Reactivity

Key Findings :

- Nitrile Reactivity : All analogs retain the acetonitrile group, which can act as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids or participation in cycloadditions) .

- Thioether Stability : The thioether linkage in the target compound and may oxidize to sulfoxides or sulfones under oxidative conditions, impacting biological activity .

Biological Activity

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an imidazole ring, phenyl and p-tolyl substituents, and a thioether linkage. The unique arrangement of these functional groups suggests diverse interactions with biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

- Molecular Formula : C21H18N4S

- Molecular Weight : 366.45 g/mol

- Structural Features :

- Imidazole ring

- Phenyl group

- p-Tolyl group

- Thioether linkage

The imidazole ring is known for its ability to coordinate with metal ions and form hydrogen bonds, which may influence the compound's biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile exhibit significant anticancer properties. A study demonstrated that imidazole derivatives can inhibit tubulin polymerization, leading to antiproliferative effects on cancer cells. The following table summarizes the anticancer activity of related imidazole derivatives:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | A375 (human melanoma) | 15.7 |

| Compound B | PC-3 (prostate cancer) | 25.3 |

| Compound C | B16-F1 (murine melanoma) | 30.0 |

These findings suggest that the compound may exhibit similar inhibitory effects on various cancer cell lines.

Cholinesterase Inhibition

The compound has been identified as a potential cholinesterase inhibitor, which could have implications for treating neurodegenerative diseases such as Alzheimer's disease. Inhibition of cholinesterase enzymes can enhance acetylcholine levels in the brain, potentially improving cognitive function.

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting antimicrobial activity associated with imidazole derivatives. A study evaluated the minimum inhibitory concentration (MIC) of various compounds against different pathogens, revealing significant antibacterial effects:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 0.22 |

| Compound E | Escherichia coli | 0.25 |

These results indicate that the compound may also serve as a candidate for antimicrobial applications.

The biological activity of 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is believed to arise from its ability to interact with various biological macromolecules. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzymatic activity or modulating receptor functions.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

- Study on Anticancer Activity : Research published in ACS Omega highlighted the synthesis of new imidazole derivatives and their evaluation against various cancer cell lines, demonstrating promising anticancer activity.

- Cholinesterase Inhibition Study : Another study investigated the cholinesterase inhibitory potential of imidazole derivatives, providing insights into their mechanism of action and potential therapeutic applications in neurodegenerative diseases.

- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial properties of thiazole/thiophene-bearing pyrazole derivatives, illustrating the broader applicability of heterocyclic compounds in combating infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis typically involves:

Imidazole ring formation : Condensation of glyoxal derivatives with aromatic aldehydes and ammonia under reflux conditions.

Thioether linkage : Reaction of the imidazole intermediate with mercaptoacetonitrile using a base (e.g., triethylamine) in ethanol or THF .

- Optimization :

- Use catalysts like nickel or palladium for cyclization steps.

- Control temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions.

- Purify intermediates via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Spectroscopy :

- NMR : 1H/13C NMR to confirm substituent positions and purity (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- IR : Identify functional groups (e.g., C≡N stretch ~2250 cm⁻¹, C-S stretch ~650 cm⁻¹) .

Q. How does the thioacetonitrile group affect the compound’s stability and reactivity?

- Stability : Stable under standard lab conditions but susceptible to hydrolysis in acidic/basic media. Store in anhydrous environments at 4°C .

- Reactivity :

- The nitrile group participates in nucleophilic additions (e.g., with amines to form amidines).

- The thioether can oxidize to sulfoxides/sulfones under strong oxidizing conditions (e.g., H₂O₂) .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties and biological interactions of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential (e.g., using B3LYP/6-31G* basis set) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes) .

- MD Simulations : Assess binding stability over time (e.g., GROMACS with CHARMM force field) .

Q. How can researchers resolve contradictions in biological activity data caused by substituent variations?

- Case Study : Fluorine () vs. chlorine () substituents:

- Fluorine enhances lipophilicity (logP +0.5) and bioavailability but may reduce metabolic stability.

- Chlorine increases steric bulk, altering binding affinity (e.g., IC50 shift from 2.1 μM to 5.8 μM) .

- Approach :

- Perform SAR studies with systematic substituent modifications.

- Validate using in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What mechanisms underlie the compound’s antimicrobial activity, and how can binding affinity be quantified?

- Proposed Mechanism :

- Inhibition of bacterial DNA gyrase via π-π stacking with the imidazole ring and hydrogen bonding with the thioether .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.